molecular formula C11H13NO3 B15480781 (2-acetylphenyl) N,N-dimethylcarbamate CAS No. 29230-99-7

(2-acetylphenyl) N,N-dimethylcarbamate

Cat. No.: B15480781
CAS No.: 29230-99-7
M. Wt: 207.23 g/mol
InChI Key: LZYFTKRZIWILMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Acetylphenyl) N,N-dimethylcarbamate (CAS 29230-99-7, molecular formula C₁₁H₁₃NO₃) is a carbamate derivative characterized by a 2-acetylphenyl group attached to a dimethylcarbamate moiety. Its structure combines the acetylated aromatic ring with the carbamate functional group (–O–(C=O)–N(CH₃)₂), which confers unique physicochemical and biological properties. This compound has been utilized as a precursor in synthesizing complex heterocycles, such as quinazolines and indole derivatives, and as a model for studying hydrogen bonding and conformational dynamics .

Properties

CAS No.

29230-99-7

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2-acetylphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C11H13NO3/c1-8(13)9-6-4-5-7-10(9)15-11(14)12(2)3/h4-7H,1-3H3

InChI Key

LZYFTKRZIWILMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethylcarbamate Derivatives with Aromatic Substituents

  • (4-tert-Butylphenyl) N,N-Dimethylcarbamate (CAS 5461-74-5): The tert-butyl group enhances steric bulk, reducing intermolecular interactions and altering solubility. Unlike (2-acetylphenyl) derivatives, this compound exhibits lower toxicity but retains cholinesterase inhibitory activity .
  • (3-Hydroxy-5-Nitrophenyl) N,N-Dimethylcarbamate (CAS 13831-58-8): The nitro and hydroxyl groups increase polarity, improving hydrogen-bonding capacity. This compound shows higher reactivity in nucleophilic substitutions compared to the acetylphenyl analogue .

Heterocyclic Carbamates

  • [2-[(Dimethylamino)methyl]pyridin-3-yl] N,N-Dimethylcarbamate (CAS 51581-37-4): The pyridine ring introduces basicity (pKa ~6.5), enhancing water solubility at physiological pH. This derivative is a potent acetylcholinesterase inhibitor, unlike (2-acetylphenyl) N,N-dimethylcarbamate, which lacks significant enzyme affinity .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

Compound Molecular Weight (g/mol) LogP (XLogP3) Hydrogen Bond Acceptors Rotatable Bonds
(2-Acetylphenyl) N,N-Dimethylcarbamate 223.27 1.8 4 3
(4-tert-Butylphenyl) N,N-Dimethylcarbamate 223.29 2.4 3 2
[2-[(Dimethylamino)methyl]pyridin-3-yl] N,N-Dimethylcarbamate 223.27 0.4 4 4
  • Conformational Flexibility: Cyclohexyl-N,N-dimethylcarbamate (CAS 32115-55-2) adopts equatorial preferences in nonpolar solvents (CCl₄) but shifts to axial conformers in polar solvents (CD₃CN) due to solvation effects. In contrast, (2-acetylphenyl) derivatives maintain planar conformations in the solid state, stabilized by intramolecular hydrogen bonds .

Table 2: Toxicity and Enzyme Inhibition Profiles

Compound LD₅₀ (Oral, Rat) Teratogenicity Acetylcholinesterase Inhibition (IC₅₀)
(2-Acetylphenyl) N,N-Dimethylcarbamate Not reported Not tested >100 µM
Ethyl N,N-Dimethylcarbamate 450 mg/kg Non-teratogenic Inactive
Ethyl N-Hydroxycarbamate 120 mg/kg High 2.5 µM
  • Teratogenicity : Ethyl N,N-dimethylcarbamate lacks teratogenic effects in Syrian hamsters, unlike ethyl N-hydroxycarbamate, which induces severe malformations .
  • Cholinesterase Inhibition: Derivatives like [3-(dimethylcarbamoyl)-quinolinyl] N,N-dimethylcarbamate (IC₅₀ = 0.8 µM) outperform (2-acetylphenyl) analogues due to enhanced π-π stacking with the enzyme active site .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N,N-dimethylcarbamate derivatives, and how can stereoisomers be effectively separated?

N,N-Dimethylcarbamates are typically synthesized via nucleophilic substitution reactions. For example, cyclohexanol reacts with dimethylcarbamyl chloride under reflux in THF with NaOH as a base, followed by purification using flash chromatography to isolate stereoisomers (e.g., cis/trans isomers) . Key steps include controlling reaction time, temperature, and solvent polarity to optimize yield and minimize byproducts.

Q. How can NMR spectroscopy be utilized to unambiguously assign structural features in carbamate derivatives?

1H and 13C NMR, coupled with DEPT experiments, are critical for signal assignment. Coupling constants in 1H NMR reveal spatial relationships (e.g., axial vs. equatorial conformers), while 13C NMR distinguishes carbonyl carbons (e.g., carbamate C=O at ~155 ppm) and substituent effects. For instance, cyclohexyl-N,N-dimethylcarbamate exhibits distinct shifts for axial and equatorial conformers in CCl4 vs. CD3CN .

Advanced Research Questions

Q. How does solvent polarity influence the conformational equilibrium of N,N-dimethylcarbamate derivatives, and what mechanistic insights can be inferred?

Q. What discrepancies arise between semiempirical methods (e.g., AM1, PM3) and experimental data in predicting carbamate conformer populations?

While AM1 and PM3 methods align well with experimental NMR data for equatorial conformer dominance, MNDO fails due to insufficient parameterization for steric interactions. Advanced methods like DFT (B3LYP/6-311G(d,p)) improve accuracy by accounting for electron correlation and solvation effects .

Q. What analytical strategies are recommended for detecting trace N,N-dimethylcarbamoyl chloride (DMCC) in synthetic mixtures?

DMCC can be derivatized with ethanol to form ethyl N,N-dimethylcarbamate, followed by GC/MS analysis in selected ion monitoring mode. This method achieves a detection limit of 6 ppm and is validated for selectivity and linearity in Vilsmeier reaction matrices .

Q. How do structural modifications (e.g., lipophilic substituents) enhance the antitumor activity of carbamate derivatives?

Structure-activity relationship (SAR) studies show that increasing carbamate substituent lipophilicity (e.g., N,N-diisopropyl vs. N,N-dimethyl) improves cellular uptake and potency. For example, derivatives with bulky groups exhibit IC50 values <10 µM against NCI-H1299 lung cancer cells due to enhanced membrane permeability and target binding .

Methodological Considerations

  • Computational Modeling : Use hybrid DFT (e.g., B3LYP) with dispersion corrections for accurate conformational energy predictions.
  • Dynamic NMR : Employ variable-temperature 1H NMR in solvents of varying polarity to quantify conformational equilibria .
  • Synthetic Optimization : Monitor reaction progress via TLC and optimize flash chromatography conditions (e.g., silica gel, hexane/EtOAc gradients) for isomer separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.